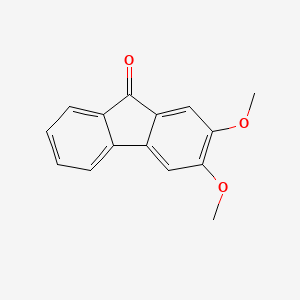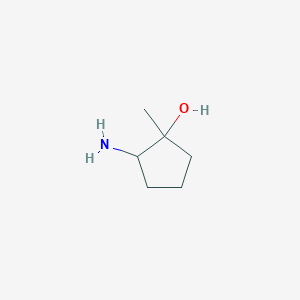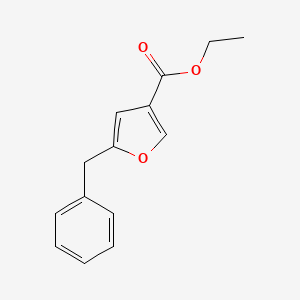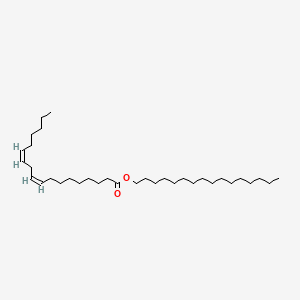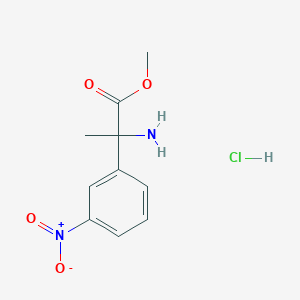![molecular formula C10H12OSSi B3049448 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 206768-50-5](/img/structure/B3049448.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
Übersicht
Beschreibung
“5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C10H12OSSi . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a trimethylsilyl ethynyl group attached to the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of 1.549, a boiling point of 95-103 °C at 10 mmHg, and a density of 1.09 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound has been involved in studies focusing on the synthesis and reactions of thiophene derivatives. For example, thiophene-2-carbaldehyde, a closely related compound, reacts with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols, which are then oxidized to corresponding ketones. These ketones undergo further reactions, demonstrating the compound's versatility in organic synthesis (Nakhmanovich et al., 1970).
Chemical Modifications and Applications
The compound's derivatives have been studied for their chemical modifications and potential applications. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, a derivative, has been used in reactions leading to novel compounds with potential applications in materials science. Such modifications include thioacetalization, chloromethylation, and oxidation processes, showcasing the adaptability and functional diversity of the compound's derivatives (Papernaya et al., 2009).
Optical and Electrochemical Properties
Investigations into the optical and electrochemical properties of compounds containing the 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde moiety have revealed promising applications in optoelectronics and materials science. For example, compounds like 1,3,5-tris((5-((trimethylsilyl)ethynyl)thiophen-2-yl)ethynyl)benzene exhibit luminescent properties and low ionization potential, suggesting their potential as photovoltaic materials (Niu et al., 2013).
Novel Sensor Development
The compound and its derivatives have also been explored for sensor development. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) has been identified as a novel fluorescent sensor for ferric ions, demonstrating the compound's utility in the development of selective and sensitive chemical sensors (Zhang et al., 2016).
Coordination Chemistry and Metal Complexes
Research has also extended to the coordination chemistry of thiophene derivatives, where 2,5-bis(trimethylsilylethynyl)thiophene, a closely related compound, has been used to form cobalt carbonyl complexes. These complexes have been studied for their structures and electrochemical properties, contributing to the understanding of thiophene-based coordination compounds (Arnanz et al., 2004).
Eigenschaften
IUPAC Name |
5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWKWCIFQDDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679896 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206768-50-5 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







